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Compound of Interest

Neopentyl 4-
Compound Name:
bromobenzenesulfonate

Cat. No.: B173541

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize
Neopentyl 4-bromobenzenesulfonate, a key intermediate in organic synthesis. For
comparative purposes, data for Neopentyl tosylate, a common alternative, is also presented.
This document outlines the expected analytical data, detailed experimental protocols, and
visual workflows to aid researchers in their characterization efforts.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for Neopentyl 4-
bromobenzenesulfonate and its common alternative, Neopentyl tosylate. The data for
Neopentyl 4-bromobenzenesulfonate is based on predicted values due to the limited
availability of published experimental spectra.

Table 1: General Properties
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Neopentyl 4-

Property Neopentyl tosylate
bromobenzenesulfonate

Molecular Formula C11H1sBrOsS Ci12H180s3S

Molecular Weight 307.21 g/mol [1] 242.34 g/mol
2,2-dimethylpropyl 4- 2,2-dimethylpropyl 4-

IUPAC Name yipropy yipropy

bromobenzenesulfonate[1]

methylbenzenesulfonate

Table 2: Predicted 'H NMR Spectral Data (CDCls, 400 MHz)
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Table 3: Predicted 13C NMR Spectral Data (CDClsz, 100 MHz)
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Assignment .
. . . . Assignment
Chemical Shift (Neopentyl 4- Chemical Shift
(Neopentyl
(ppm) bromobenzenesulf  (ppm)
tosylate)
onate)
~135.5 Ar-C (ipso to SO3) ~145.0 Ar-C (ipso to SO3)
~132.5 Ar-CH (ortho to Br) ~133.0 Ar-C (ipso to CHs)
~129.5 Ar-CH (ortho to SOs) ~130.0 Ar-CH (ortho to CHs)
~129.0 Ar-C (ipso to Br) ~128.0 Ar-CH (ortho to SOs)
~78.0 -CH2- ~77.5 -CH2-
~31.5 -C(CHs)s ~31.5 -C(CHs)s
~26.0 -C(CHs)3 ~26.0 -C(CHs)3
~21.5 Ar-CHs
Table 4: Key FTIR Absorption Bands (cm™?)
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Assignment .
Assignment
Wavenumber (Neopentyl 4- Wavenumber
(Neopentyl
(cm™?) bromobenzenesulf (cm™?)
tosylate)
onate)
~3000-2850 C-H stretch (aliphatic) ~3000-2850 C-H stretch (aliphatic)
C=C stretch C=C stretch
~1580 _ ~1600 _
(aromatic) (aromatic)
S=0 stretch S=0 stretch
~1360 _ ~1360 _
(asymmetric) (asymmetric)
S=0 stretch S=0 stretch
~1180 ] ~1175 _
(symmetric) (symmetric)
~1090 S-O-C stretch ~1095 S-O-C stretch
In-plane C-H bend In-plane C-H bend
~1010 ] ~1015 )
(aromatic) (aromatic)
Out-of-plane C-H Out-of-plane C-H
~820 bend (para- ~815 bend (para-
substituted) substituted)
~560 C-Br stretch

Table 5: Mass Spectrometry Data (Electron lonization)
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Proposed
Proposed
Fragment
Fragment
m/z (Neopentyl 4- m/z
(Neopentyl
bromobenzenesulf
tosylate)
onate)
306/308 [M]* 242 [M]*
250/252 [M - CaHo]* 185 [M - CaHo]*
237/239 [M - CsH1i1]* 172 [M - CsH1i1]*
221/223 [BrCsH4SO2]* 155 [CH3CeHaSO2]*
155/157 [BrCeHa]* 91 [C7H7]*
71 [CsHai]* 71 [CsHaa]*
57 [CaHo]* 57 [CaHo]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated
chloroform (CDCIs).

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz NMR spectrometer.
e 'H NMR Parameters:
o Number of scans: 16

o Relaxation delay: 1.0 s
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o Pulse width: 30°
o Acquisition time: 4.0 s

o Spectral width: 16 ppm

e 1B3C NMR Parameters:

o Number of scans: 1024

[¢]

Relaxation delay: 2.0 s

Pulse width: 30°

[e]

o

Acquisition time: 1.0 s

[¢]

Spectral width: 240 ppm

» Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 3C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a
universal ATR accessory.

o Parameters:
o Spectral range: 4000-400 cm—1

o Resolution: 4 cm™!
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o Number of scans: 32

o Data Processing: Process the spectrum using the instrument's software to obtain a
transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol:

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or by gas chromatography (for GC-MS).

« lonization: Utilize Electron lonization (El) at 70 eV.
e Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.
o Detection: Scan a mass-to-charge (m/z) range of 50-500 amu.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and
relationships relevant to the characterization of Neopentyl 4-bromobenzenesulfonate.

Reactants
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Neopentyl 4-bromobenzenesulfonate
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[
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Click to download full resolution via product page

Caption: Synthesis of Neopentyl 4-bromobenzenesulfonate.

Structure Elucidation

Click to download full resolution via product page

Caption: Analytical workflow for characterization.
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Caption: Key mass spectral fragmentation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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